2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Overview
Description
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene typically involves the nitration of 2-Chloro-1-(difluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products
Nucleophilic substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 2-Chloro-1-(difluoromethoxy)-3-aminobenzene.
Oxidation: Oxidation products are less common but may include compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins or DNA, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane: A compound with similar structural features but different functional groups.
2-Chloro-1-(difluoromethoxy)-3-iodobenzene: Another derivative with an iodine atom instead of a nitro group.
Uniqueness
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of electron-withdrawing groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a difluoromethoxy group. Its unique structural features suggest potential biological activity, particularly in the context of enzyme inhibition and protein interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of electron-withdrawing groups such as the nitro group (NO₂) and chlorine (Cl), combined with the electron-donating difluoromethoxy group (OCHF₂), influences its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₇H₄ClF₂NO₃ |
Molecular Weight | 207.56 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Enzyme Inhibition
Research indicates that compounds with nitro groups can act as enzyme inhibitors. For example, nitroaromatic compounds have been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment. However, detailed studies focusing specifically on this compound are still needed to elucidate its exact mechanisms of action.
Case Studies
- Nitro Group Activity : Nitro-containing compounds have been documented to possess antibacterial properties. For instance, studies on similar nitroaromatic compounds reveal their effectiveness against Gram-positive bacteria, suggesting that this compound may exhibit similar effects, although empirical data is lacking.
- Fluorinated Compounds : The presence of fluorine in organic molecules often enhances their biological activity due to increased lipophilicity and metabolic stability. Research has shown that fluorinated compounds can interact favorably with biological membranes, enhancing their bioavailability .
Potential Applications
Given its structural characteristics, this compound could serve as a versatile intermediate in organic synthesis or as a lead compound for drug development. Its potential applications include:
- Pharmaceuticals : Development of new antimicrobial or anticancer agents based on its structural framework.
- Materials Science : Exploration of its properties for use in liquid crystals or organic electronics due to the unique combination of functional groups.
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZSIPSMVYVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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